molecular formula C23H19N3O7S B394464 methyl 6-{[2-(benzyloxy)-2-oxoethyl]sulfanyl}-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

methyl 6-{[2-(benzyloxy)-2-oxoethyl]sulfanyl}-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B394464
M. Wt: 481.5g/mol
InChI Key: UGJUYLLUOAPBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 6-{[2-(benzyloxy)-2-oxoethyl]sulfanyl}-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-{[2-(benzyloxy)-2-oxoethyl]sulfanyl}-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . Another approach includes the use of pyrazole derivatives, which are synthesized through eco-friendly methodologies, heterogeneous catalytic systems, and ligand-free systems .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions and the use of advanced catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

methyl 6-{[2-(benzyloxy)-2-oxoethyl]sulfanyl}-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce amines or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of methyl 6-{[2-(benzyloxy)-2-oxoethyl]sulfanyl}-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 6-{[2-(benzyloxy)-2-oxoethyl]sulfanyl}-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H19N3O7S

Molecular Weight

481.5g/mol

IUPAC Name

methyl 5-cyano-4-(2-nitrophenyl)-2-oxo-6-(2-oxo-2-phenylmethoxyethyl)sulfanyl-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C23H19N3O7S/c1-32-23(29)20-19(15-9-5-6-10-17(15)26(30)31)16(11-24)22(25-21(20)28)34-13-18(27)33-12-14-7-3-2-4-8-14/h2-10,19-20H,12-13H2,1H3,(H,25,28)

InChI Key

UGJUYLLUOAPBPN-UHFFFAOYSA-N

SMILES

COC(=O)C1C(C(=C(NC1=O)SCC(=O)OCC2=CC=CC=C2)C#N)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

COC(=O)C1C(C(=C(NC1=O)SCC(=O)OCC2=CC=CC=C2)C#N)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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